2-(4-cyclohexylphenoxy)-N-(4-methoxyphenyl)acetamide
Description
2-(4-cyclohexylphenoxy)-N-(4-methoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a cyclohexyl-substituted phenoxy group linked to an acetamide backbone, terminating in a 4-methoxyphenyl moiety. This compound is of interest in medicinal chemistry for its structural hybridity, combining hydrophobic (cyclohexyl) and electron-donating (methoxy) features, which could optimize interactions with biological targets such as enzymes or receptors.
Properties
Molecular Formula |
C21H25NO3 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(4-cyclohexylphenoxy)-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H25NO3/c1-24-19-13-9-18(10-14-19)22-21(23)15-25-20-11-7-17(8-12-20)16-5-3-2-4-6-16/h7-14,16H,2-6,15H2,1H3,(H,22,23) |
InChI Key |
JRMCFNTWIZPBEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclohexylphenoxy)-N-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of 4-cyclohexylphenol: This can be achieved through the hydrogenation of 4-phenylphenol in the presence of a suitable catalyst such as palladium on carbon.
Etherification: The 4-cyclohexylphenol is then reacted with 2-chloroacetyl chloride in the presence of a base like triethylamine to form 2-(4-cyclohexylphenoxy)acetyl chloride.
Amidation: Finally, the 2-(4-cyclohexylphenoxy)acetyl chloride is reacted with 4-methoxyaniline in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-cyclohexylphenoxy)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: 2-(4-cyclohexylphenoxy)-N-(4-hydroxyphenyl)acetamide.
Reduction: 2-(4-cyclohexylphenoxy)-N-(4-methoxyphenyl)ethylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-cyclohexylphenoxy)-N-(4-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and analgesic drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-cyclohexylphenoxy)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name | Substituent Features | Biological Activity | Key Differentiators | References |
|---|---|---|---|---|
| 2-(4-cyclohexylphenoxy)-N-(4-methoxyphenyl)acetamide | Cyclohexylphenoxy, 4-methoxyphenyl | Under investigation | High lipophilicity from cyclohexyl | |
| 2-(4-chlorophenoxy)-N-(3-nitrophenyl)acetamide | Chlorophenoxy, nitro group | Anticancer | Electron-withdrawing nitro group | |
| N-(4-methoxyphenyl)-2-(thiophen-2-yl)acetamide | Thiophene, methoxyphenyl | Unspecified | Heterocyclic thiophene moiety | |
| 2-[(4-fluorophenyl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide | Fluorophenyl sulfanyl, nitro, methoxy | Enhanced selectivity | Sulfanyl group for covalent binding | |
| N-(4-ethoxyphenyl)-2-(4-nitrophenyl)acetamide | Ethoxyphenyl, nitro group | Antimicrobial | Ethoxy’s balance of lipophilicity/polarity |
Key Observations:
- Cyclohexyl vs. Halogenated Groups : The cyclohexyl group in the target compound provides greater steric bulk and lipophilicity compared to halogenated derivatives (e.g., chloro or fluoro), which may enhance tissue penetration but reduce solubility .
- Methoxy vs.
- Heterocyclic Analogues : Compounds like N-(4-methoxyphenyl)-2-(thiophen-2-yl)acetamide incorporate heterocycles, which can modulate π-π stacking or hydrogen bonding but lack the cyclohexyl group’s conformational flexibility .
Physicochemical and Pharmacokinetic Comparisons
Table 3: Predicted ADME Properties
| Property | Target Compound | 2-(4-chlorophenoxy)-N-(3-nitrophenyl)acetamide | N-(4-methoxyphenyl)-2-(thiophen-2-yl)acetamide |
|---|---|---|---|
| LogP (lipophilicity) | 4.2 (estimated) | 3.8 | 2.9 |
| Water Solubility (mg/mL) | 0.05 | 0.12 | 0.34 |
| Plasma Protein Binding | ~95% | ~88% | ~82% |
This contrasts with thiophene-containing analogues, which exhibit better solubility but lower membrane permeability .
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